(4-chlorophenyl)(isoquinolin-1-yl)methanol
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Overview
Description
(4-chlorophenyl)(isoquinolin-1-yl)methanol is an organic compound that features a 4-chlorophenyl group attached to an isoquinolin-1-ylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(isoquinolin-1-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with isoquinoline in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(isoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 4-chlorophenyl-isoquinolin-1-ylmethanone
Reduction: Formation of various reduced derivatives depending on the specific conditions
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(4-chlorophenyl)(isoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-isoquinolin-1-ylmethanone: An oxidized derivative with different chemical properties.
4-Chlorophenyl-isoquinolin-1-ylmethane: A reduced derivative with distinct reactivity.
4-Chlorophenyl-isoquinolin-1-ylmethanol derivatives: Various substituted derivatives with modified biological activities.
Uniqueness
(4-chlorophenyl)(isoquinolin-1-yl)methanol is unique due to its specific combination of a 4-chlorophenyl group and an isoquinolin-1-ylmethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H12ClNO |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-isoquinolin-1-ylmethanol |
InChI |
InChI=1S/C16H12ClNO/c17-13-7-5-12(6-8-13)16(19)15-14-4-2-1-3-11(14)9-10-18-15/h1-10,16,19H |
InChI Key |
HKOVMSWNKKIKHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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